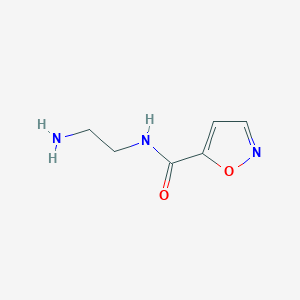
Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- is a synthetic organic compound characterized by its trichloroacetyl group attached to a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- typically involves the reaction of trichloroacetyl chloride with a substituted pyrrole. The general procedure includes:
Starting Materials: Trichloroacetyl chloride and 1-ethyl-5-nitro-1H-pyrrole.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or ether, under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Catalysts: A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the safety and scalability of the process.
化学反应分析
Types of Reactions
Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The trichloroacetyl group can be reduced to a dichloroacetyl group using mild reducing agents.
Substitution: The chlorine atoms in the trichloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, primary amines, thiols.
Major Products
Reduction: Ethanone, 2,2-dichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)-.
Substitution: Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-amino-1H-pyrrol-2-yl)-.
科学研究应用
Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive trichloroacetyl group.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- involves its interaction with nucleophilic sites in biological molecules. The trichloroacetyl group can form covalent bonds with amino acids in proteins, potentially altering their function. This reactivity makes it a useful tool in studying protein function and interactions.
相似化合物的比较
Similar Compounds
Ethanone, 2,2,2-trichloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)-: Similar structure but with a methyl group instead of an ethyl group.
Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-amino-1H-pyrrol-2-yl)-: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Ethanone, 2,2,2-trichloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)- is unique due to the presence of both the nitro group and the trichloroacetyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
属性
分子式 |
C8H7Cl3N2O3 |
|---|---|
分子量 |
285.5 g/mol |
IUPAC 名称 |
2,2,2-trichloro-1-(1-ethyl-5-nitropyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H7Cl3N2O3/c1-2-12-5(7(14)8(9,10)11)3-4-6(12)13(15)16/h3-4H,2H2,1H3 |
InChI 键 |
FUDNIJANTSPNIM-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=CC=C1[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride](/img/structure/B12099576.png)
![2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B12099583.png)


![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)








